molecular formula C18H21FN2O3S B4218402 N-(2-ethyl-6-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide

N-(2-ethyl-6-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide

Cat. No.: B4218402
M. Wt: 364.4 g/mol
InChI Key: OEBROWXZHFFBPY-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide is a complex organic compound characterized by its unique structure, which includes an ethyl and methyl-substituted phenyl group, a fluorophenyl sulfonyl group, and an alaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-ethyl-6-methylphenylamine with 4-fluorobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with alanine or its derivatives under specific conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols. Substitution reactions may result in various substituted aromatic compounds.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include modulation of signal transduction, alteration of metabolic processes, or interference with cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide
  • N~1~-(2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide
  • N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide

Uniqueness

N-(2-ethyl-6-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the phenyl ring, along with the fluorophenyl sulfonyl group, provides distinct steric and electronic properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-4-14-7-5-6-12(2)17(14)20-18(22)13(3)21-25(23,24)16-10-8-15(19)9-11-16/h5-11,13,21H,4H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBROWXZHFFBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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